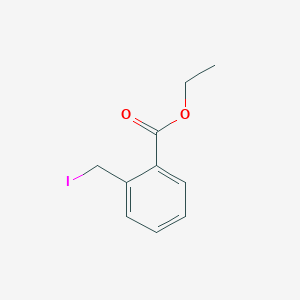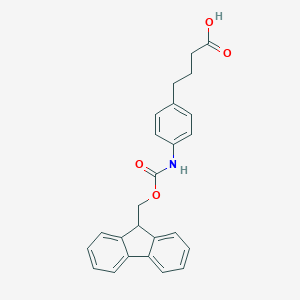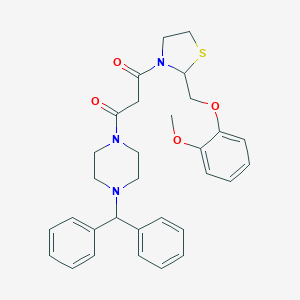
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- involves the inhibition of the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antimicrobial, and antitumor activities. It has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for the study of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-. One direction could be the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction could be the development of new synthetic methods for the production of this compound, which could improve its yield and purity. Additionally, the study of its mechanism of action and its interactions with other compounds could provide valuable insights into its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- involves the reaction of diphenylmethane with 2-(2-methoxyphenoxy)acetic acid, followed by the formation of an intermediate thiazolidine ring. The final product is obtained through the reaction of the intermediate with 1,3-dibromo-2-propanone. The synthesis process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
Piperazine, 1-(diphenylmethyl)-4-(3-(2-((2-methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
161364-78-9 |
|---|---|
Molecular Formula |
C31H35N3O4S |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione |
InChI |
InChI=1S/C31H35N3O4S/c1-37-26-14-8-9-15-27(26)38-23-30-34(20-21-39-30)29(36)22-28(35)32-16-18-33(19-17-32)31(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-15,30-31H,16-23H2,1H3 |
InChI Key |
FRFGTFWHWJMSFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
1-(4-benzhydrylpiperazin-1-yl)-3-[2-[(2-methoxyphenoxy)methyl]thiazoli din-3-yl]propane-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



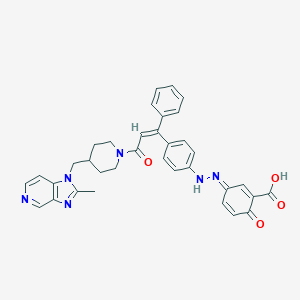



![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)
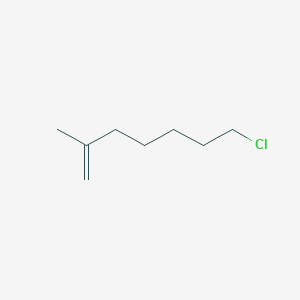




![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
